molecular formula C16H13FN2OS B2853160 N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide CAS No. 304884-83-1

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

Cat. No.: B2853160
CAS No.: 304884-83-1
M. Wt: 300.4 g/mol
InChI Key: YVYPYORTKAIUGJ-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (CAS: 304884-83-1) is a bicyclic benzamide derivative with a molecular formula of C₁₆H₁₃FN₂OS (average mass: 300.351 g/mol; monoisotopic mass: 300.073262 g/mol) . The compound features a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 2-fluorobenzamide moiety at the 2-position . The compound is cataloged in databases such as ChemSpider (ID: 670663) and ChEMBL (ID: CHEMBL234838), indicating its relevance in chemical and pharmacological research .

Mechanism of Action

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

This compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the normal function of the kinases, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can modulate the MAPK pathway and influence cellular processes controlled by this pathway .

Result of Action

The inhibition of JNK2 and JNK3 by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This could potentially include effects on cell proliferation, differentiation, and apoptosis, depending on the specific context within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it . It is also stable for up to 6 months when stored at -20°C These factors can affect the compound’s action, efficacy, and stability

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its selective inhibition of certain kinases, particularly c-Jun N-terminal kinases (JNKs). This article delves into the biological activity of this compound, focusing on its mechanisms of action, potency, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H13FN2OS
  • Molar Mass : 300.351 g/mol
  • CAS Number : Not available
  • Chemical Class : Benzamide derivatives

The compound features a benzothienyl moiety with a cyano group and a fluorobenzamide structure, contributing to its unique biological activity.

This compound primarily acts as an inhibitor of JNK2 and JNK3 kinases. These kinases play critical roles in various cellular processes including stress response, apoptosis, and inflammatory signaling pathways. The compound's selectivity for JNK2 and JNK3 over JNK1 highlights its potential for targeted therapeutic applications with reduced side effects associated with broader kinase inhibition.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards JNKs:

  • pIC50 against JNK3 : 6.7
  • pIC50 against JNK2 : 6.5
    These values suggest that the compound is a potent inhibitor within the mitogen-activated protein kinase (MAPK) family .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation activity of JNKs. This inhibition can lead to decreased transcriptional activity of AP-1 components such as JUN and ATF2, which are crucial for regulating cell survival and apoptosis .

Case Studies

  • Neuronal Apoptosis : In models of neuronal stress, treatment with this compound resulted in reduced apoptosis rates by inhibiting JNK-mediated signaling pathways. This suggests potential applications in neuroprotective strategies .
  • Inflammation Models : The compound has also shown promise in reducing inflammatory responses in cellular models by attenuating JNK activation pathways .

Comparative Analysis with Other Compounds

Compound NamepIC50 (JNK2)pIC50 (JNK3)Selectivity
This compound6.56.7High
Other Known InhibitorsVariesVariesModerate

This table illustrates the competitive potency of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y) compared to other known inhibitors.

Pharmacokinetic Properties

Preliminary assessments indicate favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9291)
  • Blood-Brain Barrier Penetration : High probability (0.9797)
    These properties suggest that the compound may effectively reach central nervous system targets .

Conclusion and Future Directions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y)-2-fluorobenzamide represents a promising candidate for further research into therapeutic agents targeting JNK-related pathways in diseases such as neurodegeneration and cancer. Future studies should focus on its in vivo efficacy and safety profiles to establish its potential as a clinical therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is classified as a small molecule drug with the following chemical characteristics:

  • Molecular Formula : C16H13FN2OS
  • Molecular Weight : 300.351 g/mol
  • IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
  • CAS Number : Not available

The compound features a unique structure that includes a benzothienyl moiety and a fluorobenzamide group. This structural arrangement is crucial for its biological activity.

Inhibition Studies

In vitro studies have demonstrated that compounds derived from this series exhibit potent inhibition against JNK3 with pIC50 values around 6.7. The selectivity profile shows minimal activity against JNK1 and p38alpha kinases, indicating a targeted therapeutic potential that could minimize side effects associated with broader-spectrum inhibitors .

Cancer Research

The inhibition of JNK pathways is particularly relevant in cancer research. The JNK signaling pathway is often implicated in tumor progression and metastasis. By selectively inhibiting JNK3, this compound may offer a novel approach to cancer therapy by inducing apoptosis in cancer cells while sparing normal cells.

Neurological Disorders

Given its role in neuronal apoptosis and differentiation, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of JNK pathways could help in protecting neurons from stress-induced apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

StudyFocusFindings
JNK InhibitionIdentified as a potent inhibitor with selectivity for JNK3 over other MAPKs.
PharmacokineticsInvestigated absorption and distribution; showed favorable blood-brain barrier permeability suggesting potential CNS activity.
Cancer Cell LinesDemonstrated significant reduction in viability of cancer cell lines through JNK pathway modulation.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of this compound?

  • Answer : The compound has the molecular formula C₁₆H₁₃FN₂OS (average mass: 300.35 g/mol) and a fused bicyclic system comprising a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 2-fluorobenzamide moiety at position 2. Key properties include:

  • Monoisotopic mass : 300.073262 g/mol

  • ChemSpider ID : 670663

  • Stability : Stable under standard laboratory conditions but sensitive to strong oxidizing agents .

    Property Value
    Molecular formulaC₁₆H₁₃FN₂OS
    Average mass300.35 g/mol
    ChemSpider ID670663
    Key functional groupsCyano, fluorobenzamide, thiophene

Q. What are the primary synthetic routes for this compound?

  • Answer : Synthesis typically involves amide coupling between a tetrahydrobenzothiophene-2-amine derivative and 2-fluorobenzoyl chloride. A representative protocol includes:

Reacting 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with 2-fluorobenzoyl chloride in dichloromethane.

Using triethylamine (TEA) as a base to scavenge HCl.

Isolating the product via column chromatography (yield: ~75%) .

  • Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometric control of TEA to prevent side reactions .

Q. How is this compound characterized spectroscopically?

  • Answer : Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm) and fluorobenzamide aromatic protons (δ 7.2–8.1 ppm).
  • IR Spectroscopy : Peaks for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 301.1 .

Advanced Research Questions

Q. What is the mechanistic basis of its JNK inhibitory activity?

  • Answer : The compound acts as a potent, selective inhibitor of JNK2/3 (IC₅₀ < 0.2 μM) by competitively binding to the ATP pocket. Key interactions include:

  • Hydrogen bonding between the fluorobenzamide carbonyl and kinase backbone.
  • Hydrophobic interactions with the tetrahydrobenzothiophene core.
    • Functional validation : Reduces c-Jun phosphorylation and downstream inflammatory markers (e.g., TNF-α, IL-2) in cellular models .

Q. How can structure-activity relationships (SAR) be analyzed for JNK inhibition?

  • Answer : SAR studies focus on:

  • Substituent effects : Fluorine at position 2 enhances binding affinity vs. Cl or H.

  • Core modifications : Saturation of the benzothiophene ring improves selectivity for JNK2/3 over JNK1.

    • Example comparison :
    Modification JNK2 IC₅₀ (μM) Selectivity (JNK2 vs. JNK1)
    2-Fluorobenzamide (target)0.19>50-fold
    2-Chlorobenzamide0.4520-fold
    Tetrahydrobenzothiophene core0.22>100-fold
    Fully aromatic benzothiophene1.10<10-fold

    Data adapted from kinase inhibition assays .

Q. How can researchers address contradictions in reported biological data (e.g., efficacy in cancer vs. inflammatory models)?

  • Answer : Discrepancies arise from cell-type-specific JNK isoform expression or off-target effects. Methodological solutions include:

Isoform-selective knockdown : siRNA targeting JNK2 vs. JNK1 to confirm on-target effects.

High-content screening : Multiplex assays to track pathway activation (e.g., phospho-c-Jun, AP-1 reporter systems).

Pharmacokinetic profiling : Assess tissue distribution and metabolite interference .

Q. What strategies optimize experimental conditions for large-scale synthesis?

  • Answer : Key optimizations involve:

  • Solvent selection : Replace dichloromethane with THF for easier scale-up.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher yields (~85%) .

Q. What computational methods support its drug design?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model JNK2/3 binding.
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes.
  • QM/MM : Study electronic effects of fluorine substitution on binding .

Q. How to validate target engagement in cellular models?

  • Answer : Use CETSA (Cellular Thermal Shift Assay) :

Treat cells with the compound (1–10 μM).

Heat lysates to denature unbound JNK2/3.

Quantify remaining soluble JNK via Western blot.

  • Positive control : SP600125 (pan-JNK inhibitor) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (Target) C₁₆H₁₃FN₂OS 300.351 - 3-Cyano group
- 2-Fluorobenzamide
Investigational compound; structural motifs suggest kinase or enzyme inhibition potential .
N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)-2-Fluorobenzamide C₂₆H₂₇FN₃O₂S 488.58 - 3-Benzylpiperazine carbonyl group
- 2-Fluorobenzamide
Reported in synthesis studies; bulkier substituent may enhance receptor binding but reduce solubility .
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide (Non-fluorinated analog) C₁₆H₁₄N₂OS 282.36 - 3-Cyano group
- Unsubstituted benzamide
Lab chemical (Biosynth); absence of fluorine reduces molecular weight and electronic effects .
Flutolanil (Pesticide analog) C₁₇H₁₆F₃NO₂ 323.31 - 2-Trifluoromethyl group
- 3-(1-Methylethoxy)phenyl
Agricultural fungicide; demonstrates benzamide utility in agrochemicals .

Structural and Electronic Differences

A. Cyano vs. Bulky Substituents

The target compound’s 3-cyano group contrasts with the benzylpiperazine carbonyl substituent in the analog from . The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to the bulkier, lipophilic benzylpiperazine group, which could improve membrane permeability but reduce aqueous solubility .

B. Impact of Fluorine Substitution

The 2-fluorobenzamide moiety in the target compound distinguishes it from its non-fluorinated analog (). Fluorine’s electronegativity and small atomic radius can strengthen hydrogen bonding with biological targets (e.g., kinases or enzymes) and improve pharmacokinetic properties, such as half-life, by resisting oxidative metabolism .

C. Tetrahydrobenzothiophene Core

Physicochemical Properties

  • Solubility: The fluorinated target compound likely has lower aqueous solubility than its non-fluorinated analog due to increased hydrophobicity .
  • Thermal Stability: The cyano group’s strong carbon-nitrogen triple bond may enhance thermal stability compared to esters or amides in other analogs .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPYORTKAIUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

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